ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a bromobenzoyl group, an imino group, and a thiazole ring
Scientific Research Applications
Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring including one sulfur atom and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structures .
Result of Action
Thiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with ethyl 3,4-dimethylthiazole-5-carboxylate in the presence of a base to form the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate: Similar structure but with an indolizine ring.
Ethyl (3-bromobenzoyl)acetate: Similar structure but lacks the thiazole ring.
Uniqueness
Ethyl (2Z)-2-[(3-bromobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring and the specific arrangement of functional groups
Properties
IUPAC Name |
ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-6-5-7-11(16)8-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNQOTOPUABLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)Br)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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